
2-Butyl-5-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5-methylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-methylpiperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-5-ethylpyridine with suitable reagents can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrogenation, cyclization, and purification .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-5-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or amines .
Scientific Research Applications
2-Butyl-5-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and processes.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butyl-5-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
2-Methyl-5-ethylpyridine: Similar in structure but with different substituents.
2-Butyl-5-ethylpiperidine: Another piperidine derivative with a different substitution pattern.
Uniqueness: 2-Butyl-5-methylpiperidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-butyl-5-methylpiperidine |
InChI |
InChI=1S/C10H21N/c1-3-4-5-10-7-6-9(2)8-11-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
OPZFRVRPNUEJIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine](/img/structure/B13270845.png)
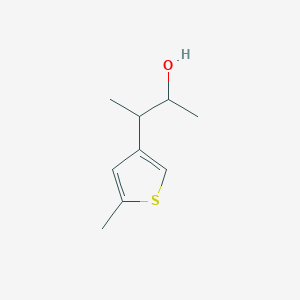
![[2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13270857.png)
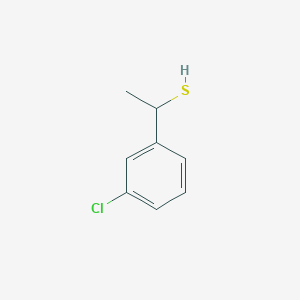
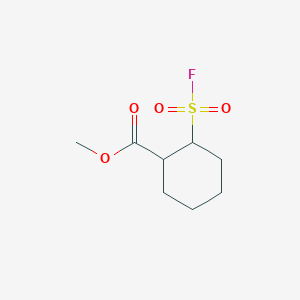
![4-{[(3-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13270868.png)
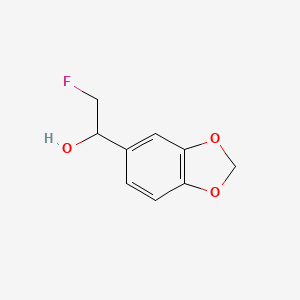
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}acetamide](/img/structure/B13270883.png)
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13270887.png)
![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B13270912.png)
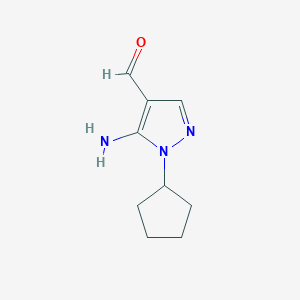
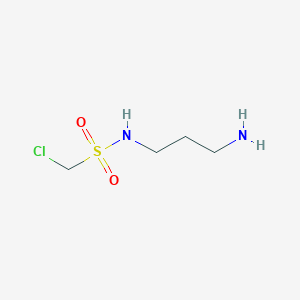
![1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13270924.png)
